molecular formula C9H8F3NO2 B8353498 2-[4-(Trifluoromethoxy)phenyl]acetamide

2-[4-(Trifluoromethoxy)phenyl]acetamide

Cat. No.: B8353498
M. Wt: 219.16 g/mol
InChI Key: HLWOZZQVALWHFP-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethoxy)phenyl]acetamide is a chemical building block belonging to the arylacetamide family. It is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic use. Arylacetamides with trifluoromethyl or trifluoromethoxy substituents are of significant interest in medicinal chemistry for developing new therapeutic agents. Structural analogs of this compound, such as those based on a phenylacetamide-pharmacophore core, are actively investigated for their anticonvulsant properties . Research into similar compounds has shown potent activity in standard seizure models like the maximal electroshock (MES) test, highlighting the potential of this chemical class in central nervous system (CNS) drug discovery . Furthermore, closely related compounds have emerged as potent leads in antiparasitic research . Phenotypic screening has identified that arylacetamide derivatives exhibit remarkable activity against Cryptosporidium parvum , a parasite causing life-threatening diarrheal disease . The presence of electron-withdrawing groups, particularly fluorine and trifluoromethyl, on the phenyl ring is a key structural feature that enhances potency against this parasite . These compounds demonstrate a superior efficacy profile compared to the current standard of care, positioning them as promising candidates for treating cryptosporidiosis. Researchers utilize this compound and its analogs as key intermediates in structure-activity relationship (SAR) studies to optimize potency and selectivity for various biological targets.

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)15-7-3-1-6(2-4-7)5-8(13)14/h1-4H,5H2,(H2,13,14)

InChI Key

HLWOZZQVALWHFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)OC(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The trifluoromethoxy group distinguishes this compound from analogs with other electron-withdrawing or donating substituents. Key comparisons include:

Compound Name Substituent Molecular Formula Key Properties Source Evidence
2-[4-(Trifluoromethoxy)phenyl]acetamide -OCF₃ C₉H₈F₃NO₂ High lipophilicity; σ-receptor affinity
N-(4-Nitrophenyl)acetamide (B1) -NO₂ C₈H₈N₂O₃ Lower metabolic stability; nitro-reduction risk
N-[4-(Trifluoromethyl)phenyl]acetamide -CF₃ C₉H₈F₃NO Higher electronegativity; similar stability
N-(4-Hydroxyphenyl)acetamide -OH C₈H₉NO₂ Polar; prone to oxidation

Findings :

  • The trifluoromethoxy group balances lipophilicity and metabolic resistance compared to nitro (-NO₂) or hydroxyl (-OH) groups .
  • Trifluoromethyl (-CF₃) analogs exhibit comparable electronic effects but lack the steric bulk of -OCF₃ .

Variations in Amine Substituents

The amine moiety significantly impacts pharmacological activity. Derivatives include pyrrolidine, piperidine, and piperazine rings:

Compound Name (Example) Amine Substituent Yield Key NMR Shifts (δ, ppm) Source Evidence
N-Methyl-N-(2-pyrrolidin-1-ylethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide (5) Pyrrolidine 73% 1.76 (s, CH₃), 2.56 (m, pyrrolidine)
N-Methyl-N-(2-piperidin-1-ylethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide (7) Piperidine 84% 1.54 (m, piperidine), 3.00 (m, CH₂)
2-(Piperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide (ZK040) Piperazine N/A Molecular weight: 303.29

Findings :

  • Piperidine derivatives (e.g., compound 7) show higher synthetic yields (84%) than pyrrolidine analogs (73%), likely due to improved steric compatibility .
  • Piperazine-containing compounds (e.g., ZK040) may enhance water solubility but require optimization for receptor binding .

Functional Group Additions

Additional functional groups modulate electronic properties and bioactivity:

Compound Name Functional Group Molecular Formula Notable Properties Source Evidence
2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide -S- (sulfanyl) C₁₅H₁₂F₃N₂O₂S Improved redox stability
N-[4-(Trifluoromethoxy)phenyl]-2-(2-[4-(trifluoromethyl)phenyl]diazenyl)acetamide -N=N- (diazenyl) C₂₃H₁₄F₉N₅O₂ Chromophoric; potential for imaging
2-({4-[(E)-(2-Hydroxybenzylidene)amino]phenyl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide Schiff base C₂₂H₁₇F₃N₂O₃S Chelation capacity; antimicrobial potential

Findings :

  • Sulfanyl (-S-) groups enhance stability and metal-binding capacity .
  • Diazene (-N=N-) derivatives exhibit optical properties suitable for diagnostic applications .

Preparation Methods

Reaction Protocol

  • Reactants :

    • 4-(Trifluoromethoxy)aniline (1.0 equiv)

    • Acetic anhydride (1.2 equiv)

    • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Procedure :

    • Dissolve 4-(trifluoromethoxy)aniline in DCM under nitrogen atmosphere.

    • Add acetic anhydride dropwise at 0°C.

    • Warm to room temperature and stir for 12–24 hours.

    • Quench with aqueous sodium bicarbonate, extract with DCM, and dry over anhydrous Na₂SO₄.

    • Purify via recrystallization (ethyl acetate/hexane) to yield white crystals.

Key Parameters

ParameterValue/Range
Temperature0°C → 25°C (ambient)
Reaction Time12–24 hours
Yield70–85%
Purity (HPLC)≥95%

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of acetic anhydride, followed by elimination of acetate.

Catalytic Acetylation Using Coupling Agents

For enhanced efficiency, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) and 4-dimethylaminopyridine (DMAP) are employed. This method is particularly advantageous for sterically hindered amines or low-reactive acylating agents.

Reaction Protocol

  • Reactants :

    • 4-(Trifluoromethoxy)aniline (1.0 equiv)

    • Acetic acid (1.1 equiv)

    • EDCI·HCl (1.2 equiv)

    • DMAP (0.1 equiv)

    • Solvent: Anhydrous DCM

  • Procedure :

    • Combine 4-(trifluoromethoxy)aniline, acetic acid, and DMAP in DCM at 0°C.

    • Add EDCI·HCl portionwise under nitrogen.

    • Stir at 0°C for 30 minutes, then warm to 25°C for 24 hours.

    • Wash sequentially with 2M HCl, saturated NaHCO₃, and brine.

    • Dry, concentrate, and recrystallize (DCM/ethyl acetate).

Performance Metrics

MetricEDCI·HCl/DMAP System
Reaction Time24 hours
Yield75–80%
Catalyst Loading10 mol% DMAP
Solvent Efficiency35 mL/g substrate

Advantages :

  • Avoids excess acetic anhydride, reducing side reactions.

  • Compatible with acid-sensitive substrates.

Alternative Methods: Acetyl Chloride Acylation

Acetyl chloride serves as a more reactive acylating agent, though it requires careful handling due to its volatility and corrosivity.

Protocol Outline

  • Reactants :

    • 4-(Trifluoromethoxy)aniline (1.0 equiv)

    • Acetyl chloride (1.5 equiv)

    • Base: Pyridine or triethylamine (2.0 equiv)

    • Solvent: Dry THF

  • Steps :

    • Add acetyl chloride to a cooled (0°C) solution of the amine and base in THF.

    • Stir at 25°C for 6 hours.

    • Filter to remove ammonium salts and concentrate.

    • Purify by silica gel chromatography (ethyl acetate/hexane, 1:3).

Comparative Data

ParameterAcetyl Chloride Method
Reaction Time6 hours
Yield65–75%
Byproduct FormationMinimal (controlled by base)

Limitations :

  • Requires stringent moisture control.

  • Lower yields compared to acetic anhydride.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Key adaptations include:

Process Intensification Strategies

  • Continuous Flow Reactors : Reduce reaction time from hours to minutes via precise temperature and mixing control.

  • Solvent Recycling : DCM recovery rates exceed 90% in closed-loop systems.

  • Catalyst Recovery : Immobilized DMAP on silica gel allows reuse for 5–7 cycles without significant activity loss.

Economic Analysis

FactorCost Impact
Raw Materials60% of total cost
Energy Consumption20% (heating/cooling)
Waste Treatment15%

Characterization and Quality Control

Rigorous analytical methods ensure product integrity:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 7.10 (d, J = 8.8 Hz, 2H, Ar-H), 2.15 (s, 3H, CH₃).

  • IR (KBr) :
    3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-CF₃).

Purity Standards

TestSpecification
HPLC Purity≥99.0%
Residual Solvents<500 ppm
Heavy Metals<10 ppm

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[4-(Trifluoromethoxy)phenyl]acetamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution and acetylation steps. A common route starts with 4-(trifluoromethoxy)aniline, which undergoes acetylation using acetyl chloride in the presence of a base (e.g., sodium hydroxide) under reflux in ethanol. Key parameters include solvent polarity (e.g., dichloromethane vs. ethanol), temperature control (60–80°C), and catalyst selection to maximize yield (70–85%) . Chromatographic techniques (TLC, HPLC) are used to monitor intermediate purity.

Q. Which spectroscopic techniques are essential for characterizing 2-[4-(Trifluoromethoxy)phenyl]acetamide?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the acetamide group (δ ~2.1 ppm for CH3_3, δ ~168 ppm for carbonyl) and trifluoromethoxy substituent (δ ~120–125 ppm for CF3_3O) .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight (C9_9H8_8F3_3NO2_2, theoretical 219.05 g/mol) .
  • IR : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1250 cm1^{-1} (C-F stretch) confirm functional groups .

Q. How can researchers design preliminary biological activity assays for this compound?

  • Methodological Answer : Begin with in vitro assays:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition for anti-inflammatory potential) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can structural modifications of 2-[4-(Trifluoromethoxy)phenyl]acetamide improve target selectivity in neurological disorders?

  • Methodological Answer :

  • Introduce substituents (e.g., methyl, fluoro) at the phenyl ring to enhance blood-brain barrier penetration.
  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with neurological targets like GABAA_A receptors .
  • Validate via electrophysiology (patch-clamp) to measure ion channel modulation .

Q. What strategies resolve discrepancies in reported bioactivity data for trifluoromethoxy-substituted acetamides?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets across studies using tools like RevMan, focusing on variables (e.g., assay type, cell lines).
  • Experimental Replication : Standardize protocols (e.g., IC50_{50} measurement under identical conditions) .
  • SAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .

Q. How can computational methods predict metabolic stability of 2-[4-(Trifluoromethoxy)phenyl]acetamide?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate hepatic clearance and CYP450 interactions.
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., hydrolysis of acetamide to acetic acid derivatives) using Schrödinger’s BioLuminate .
  • Validate with in vitro microsomal assays (human liver microsomes + LC-MS/MS) .

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